Defensin NP-1 - rat
Description
Overview of Defensin (B1577277) Families in Vertebrate Innate Immunity
Vertebrate defensins are primarily categorized into three main families based on the spacing and connectivity of their conserved cysteine residues: alpha (α), beta (β), and theta (θ) defensins. numberanalytics.comoup.com
Alpha-defensins are predominantly found in neutrophils, macrophages, and intestinal Paneth cells of mammals. tandfonline.comoup.com They are synthesized as prepropeptides and undergo proteolytic processing to become active. oup.com
Beta-defensins are mainly expressed by epithelial cells in various tissues, including the skin, respiratory tract, and urogenital tract. aap.orgfrontiersin.org Their expression can be constitutive or induced by inflammatory stimuli. oup.com
Theta-defensins are unique cyclic peptides that have been identified in some non-human primates but are not present in humans due to a premature stop codon in the corresponding gene. frontiersin.org
These defensin families, while structurally distinct, share the common function of providing a rapid and broad-spectrum antimicrobial defense, highlighting their ancient evolutionary origins and central role in innate immunity. frontiersin.org
Classification and Nomenclature of Rat Myeloid Alpha-Defensins, including Neutrophil Peptide-1 (RatNP-1)
In the rat (Rattus norvegicus), the alpha-defensins expressed in neutrophils are referred to as rat neutrophil peptides (RatNPs). nih.gov These are part of the myeloid alpha-defensin subfamily. To date, several rat neutrophil defensins have been identified and characterized, including RatNP-1, RatNP-2, RatNP-3, and RatNP-4. nih.govnih.gov
The nomenclature for these peptides follows a straightforward convention, with "RatNP" indicating their origin (rat neutrophil) and the number designating the specific peptide. RatNP-1 is one of the most well-characterized of these defensins. nih.gov It is important to note that while rats possess both myeloid and enteric (intestinal) alpha-defensins, some other rodents like mice lack myeloid alpha-defensins. academie-sciences.frasm.org The genes encoding rat alpha-defensins are located on chromosome 16q12. asm.org
Table 1: Classification of Rat Myeloid Alpha-Defensins
| Peptide Name | Abbreviation | Family | Subfamily | Primary Location |
|---|---|---|---|---|
| Rat Neutrophil Peptide-1 | RatNP-1 | Defensin | Alpha-defensin | Neutrophils |
| Rat Neutrophil Peptide-2 | RatNP-2 | Defensin | Alpha-defensin | Neutrophils |
| Rat Neutrophil Peptide-3 | RatNP-3 | Defensin | Alpha-defensin | Neutrophils |
| Rat Neutrophil Peptide-4 | RatNP-4 | Defensin | Alpha-defensin | Neutrophils |
Historical Perspective on the Discovery and Initial Characterization of Rat Defensin NP-1
The discovery of defensins dates back to the early 1980s with the isolation of antimicrobial peptides from rabbit macrophages. numberanalytics.comfrontiersin.org This was followed by the identification of similar peptides in human neutrophils in 1985, at which point the term "defensin" was coined. frontiersin.org
The existence of a defensin system in rats was confirmed through the purification and characterization of several cationic peptides from rat polymorphonuclear neutrophils. nih.gov Among these was RatNP-1, which was identified as a cysteine-rich peptide with potent antimicrobial activity against a range of microorganisms. nih.gov Initial studies focused on sequencing the peptide, revealing its amino acid composition and the characteristic defensin framework. nih.gov RatNP-1 was found to be 32 amino acids in length and highly cationic, a feature that contributes to its potent antimicrobial efficacy. nih.govaai.org The cDNAs for the four known rat neutrophil defensins, including RatNP-1, were later characterized, showing that they are synthesized as precursor proteins. nih.gov
Significance of Rat Defensin NP-1 as a Model for Alpha-Defensin Research
The rat has served as a valuable animal model for studying the in vivo roles of defensins in various physiological and pathological processes. The presence of a robust defensin system in rats, including RatNP-1, has facilitated research into the contribution of these peptides to host defense in experimental infections and inflammatory conditions. nih.gov
Specifically, RatNP-1 has been utilized in studies investigating:
Bacterial Infections: Its efficacy against various bacterial strains has been a key area of research. nih.gov
Immune Response Modulation: Studies have explored the role of RatNP-1 in modulating immune responses, for instance, in the context of parasitic infections like malaria. aai.org
Inflammatory Conditions: The involvement of RatNP-1 has been examined in conditions such as intestinal ischemia-reperfusion, where its expression levels are altered. nih.gov
Antiviral Activity: The broader family of alpha-defensins, including those from rats, has been investigated for their ability to inhibit viral replication, such as against HIV-1. jci.org
The availability of the rat as an experimental model allows for in-depth investigations into the biological functions of myeloid alpha-defensins like RatNP-1, providing insights that are often translatable to understanding human innate immunity. nih.gov
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VTCYCRRTRCGFRERLSGACGYRGRIYRLCCR |
Origin of Product |
United States |
Molecular Biology and Genomic Architecture of Rat Defensin Np 1
Gene Structure and Organization of Rat Defensin (B1577277) NP-1 Loci
The genes encoding rat alpha-defensins, including Defensin NP-1 (also known as RatNP-1 or Defa1), exhibit a characteristic structure that reflects their specific expression and processing pathways. Rat myeloid alpha-defensin genes, which are expressed in neutrophils, are composed of three exons. nih.govasm.org This three-exon structure typically corresponds to distinct functional domains of the precursor protein: the 5'-untranslated region (UTR), the signal peptide and anionic pro-piece, and the final mature cationic defensin peptide. nih.gov This is distinct from rat Paneth cell alpha-defensins, which possess a simpler two-exon structure. nih.govnih.gov
Rat neutrophil defensins, including NP-1, are synthesized as inactive precursors of 87 to 94 amino acids. nih.gov These precursors undergo post-translational processing to release the mature, active peptide. The precursor protein is organized into three segments: a signal sequence that directs the peptide for secretion, a pro-segment that keeps the peptide inactive during storage, and the C-terminal mature peptide that carries out the antimicrobial function. nih.gov The gene encoding RatNP-1 is also referred to as Defa1. asm.org
Genomic Mapping and Comparative Analysis of Alpha-Defensin Gene Clusters in Rattus norvegicus
The genes encoding alpha-defensins in the rat are not scattered randomly throughout the genome but are organized into a dense cluster. The Rattus norvegicus genome contains 14 distinct alpha-defensin genes. physiology.org All of these genes are located in a contiguous cluster spanning approximately 311 kilobases (kb) on chromosome 16q12.4-q12.5 . physiology.org
This genomic organization is conserved across several mammalian species. The rat alpha-defensin gene cluster is syntenic, meaning it corresponds to a similar gene cluster in a related genomic location, to human chromosome 8p23 and to equivalent regions in the chimpanzee and mouse genomes. physiology.orgnih.govresearchgate.net In the rat, this alpha-defensin cluster is interestingly situated within a larger locus of beta-defensin genes, also on chromosome 16. physiology.org
Phylogenetic and comparative analyses reveal that rodent alpha-defensins, unlike those in primates, tend to form species-specific groupings. physiology.orgnih.govresearchgate.net This pattern suggests that the current repertoire of alpha-defensin genes in rats is the result of repeated gene duplication events followed by rapid diversification that occurred after the divergence of rodents from other mammalian lineages. nih.govresearchgate.net This evolutionary pressure has likely allowed rats to adapt their innate immune defenses to the specific microbial challenges they encounter. Further analysis shows that rat myeloid alpha-defensin genes, such as Defa1 (NP-1), are more closely related phylogenetically to vestigial myeloid alpha-defensin pseudogenes found in mice than they are to the functional Paneth cell alpha-defensins of mice, highlighting a key difference in the innate immune arsenals of these two closely related rodents. asm.org
Table 2: Genomic Locus of the Alpha-Defensin Gene Cluster in Rattus norvegicus
| Feature | Description | Reference |
| Species | Rattus norvegicus (Rat) | physiology.org |
| Chromosome Location | 16q12.4-q12.5 | physiology.org |
| Number of α-Defensin Genes | 14 | physiology.org |
| Cluster Size | ~311 kb | physiology.org |
| Syntenic Human Locus | Chromosome 8p23 | physiology.orgnih.govresearchgate.net |
Evolutionary Dynamics and Diversification of Rat Alpha-Defensins
The evolutionary history of rat alpha-defensins, including the neutrophil-expressed peptide NP-1, is characterized by rapid diversification, gene duplication, and strong selective pressures. This section explores the phylogenetic placement of rat Defensin NP-1 among its mammalian counterparts, compares the genomic architecture of alpha-defensins across species, and examines the evidence for adaptive evolution shaping the mature peptide.
Phylogenetic Relationships of Rat Defensin NP-1 within Mammalian Alpha-Defensin Subfamilies
Phylogenetic analyses of mammalian alpha-defensins reveal a complex evolutionary tapestry shaped by both lineage-specific and functional pressures. Studies indicate that mammalian alpha-defensins likely evolved from two distinct ancestral genes, giving rise to separate major clusters. physiology.org One cluster predominantly contains primate alpha-defensins, while the other comprises enteric-specific alpha-defensins from rodents like the rat and mouse. physiology.orgnih.govresearchgate.net
Rat Defensin NP-1, being a myeloid alpha-defensin expressed in neutrophils, belongs to a different evolutionary lineage than the rat's enteric defensins (e.g., Rat Defensin 5 or RD-5). physiology.orgresearchgate.net Phylogenetic trees constructed from intron sequences suggest that rat myeloid defensins, such as NP-1, may have evolved from the same ancestral gene that gave rise to primate alpha-defensins. physiology.org This is supported by the finding that rabbit myeloid defensins (e.g., NP-1 and NP-2) also appear to have evolved from this primate ancestral lineage, rather than the one leading to rodent enteric defensins. physiology.org
Interestingly, the phylogenetic clustering of alpha-defensins within rodents does not always follow strict species lines. Instead, the relationships often reflect functional roles. oup.com For instance, a rat alpha-defensin expressed in the intestine clusters more closely with mouse enteric alpha-defensins (cryptdins) than with other rat alpha-defensins that are expressed in neutrophils. oup.com This suggests that functional convergence plays a significant role in the evolution of these peptides. In non-primate species, including rats, alpha-defensins tend to form species-specific clusters, indicating repeated gene duplication events after the species diverged from a common ancestor. physiology.org
| Feature | Observation | Implication |
| Major Clades | Two distinct clusters are observed: one for primate α-defensins and another for rodent enteric α-defensins. physiology.orgresearchgate.net | Suggests evolution from at least two separate ancestral genes. physiology.org |
| Rat NP-1 Lineage | Rat myeloid α-defensins (including NP-1) are phylogenetically distinct from rat enteric α-defensins. physiology.org | Rat NP-1 likely shares a more recent common ancestor with primate α-defensins than with rat enteric defensins. |
| Functional Clustering | Rat and mouse α-defensins sometimes cluster based on expression pattern (e.g., enteric vs. myeloid) rather than by species. oup.com | Functional requirements can drive convergent evolution, influencing phylogenetic relationships. |
| Species-Specific Diversification | Non-primate mammals, including rats, show species-specific clusters of α-defensins. physiology.org | Indicates rapid gene duplication and diversification occurred after the divergence of these species. physiology.orgasm.org |
Comparative Genomics of Rat Alpha-Defensins with Other Rodent and Primate Species
The genomic organization of alpha-defensin genes shows conservation across several mammalian species, pointing to a common origin. In humans, the alpha-defensin gene cluster is located on chromosome 8p23. nih.govresearchgate.netgenecards.org This α-defensin locus is conserved in syntenic chromosomal regions in the chimpanzee, rat, and mouse. physiology.orgnih.govresearchgate.net In the rat, the alpha-defensin genes are found on chromosome 16. asm.orguniprot.org
Despite the syntenic conservation of the gene locus, the repertoire of alpha-defensin genes within it varies significantly between species, particularly between rodents and primates. The current array of alpha-defensin genes in rodents is largely the result of repeated gene duplication and diversification that occurred after the divergence of mammalian species. physiology.orgnih.gov This contrasts with primate alpha-defensin genes, which appear to have evolved prior to the separation of primate species. physiology.orgnih.gov
A notable difference between rats and mice is in their expression of myeloid alpha-defensins. While rats express several neutrophil defensins, including NP-1, NP-2, and NP-3, mice completely lack neutrophil alpha-defensins. oup.comasm.org Genomic investigation in mice has revealed the presence of vestigial myeloid alpha-defensin pseudogenes that are closely related to functional rat myeloid alpha-defensin genes like Defa1 (the gene for NP-1). asm.orgnih.gov This suggests that the absence of neutrophil defensins in mice is due to a progressive loss of previously functional genes. nih.gov
| Species | Chromosomal Locus | Key Genomic Features |
| Rat | Chromosome 16 asm.orguniprot.org | Contains genes for both myeloid (e.g., NP-1) and enteric α-defensins. physiology.org Shows evidence of species-specific gene duplication. physiology.org |
| Mouse | Chromosome 8 asm.orgphysiology.org | Lacks functional myeloid α-defensin genes. oup.comasm.org Contains vestigial pseudogenes with high similarity to rat myeloid α-defensin genes. asm.orgnih.gov Extensive duplication of enteric α-defensin (cryptdin) genes. |
| Human | Chromosome 8p23 nih.govgenecards.org | Gene cluster contains genes for both neutrophil (e.g., HNP-1) and enteric (e.g., HD-5) defensins. genecards.org Gene set evolved prior to primate divergence. physiology.org |
| Chimpanzee | Syntenic to human 8p23 physiology.org | Conserved α-defensin locus similar to humans. physiology.orgresearchgate.net |
Biochemical Characteristics and Structure Function Relationships of Rat Defensin Np 1
Primary Structure and Amino Acid Composition of Rat Defensin (B1577277) NP-1
Rat Defensin NP-1 is a cationic, cysteine-rich peptide. nih.gov The mature peptide is composed of 32 amino acids with the sequence VTCYCRRTRCGFRERLSGACGYRGRIYRLCCR. aai.org This specific sequence and composition are fundamental to its biological activity.
The primary structure of Rat NP-1 shares homology with other mammalian α-defensins, particularly those found in neutrophils. For instance, it has a 48% amino acid sequence identity with rat NP-3 and human and chimpanzee DEFA5. portlandpress.com This conservation of sequence among different species highlights the evolutionary importance of these peptides in host defense.
Table 1: Amino Acid Sequence of Rat Defensin NP-1
| V | T | C | Y | C | R | R | T | R | C | G | F | R | E | R | L |
| Val | Thr | Cys | Tyr | Cys | Arg | Arg | Thr | Arg | Cys | Gly | Phe | Arg | Glu | Arg | Leu |
| S | G | A | C | G | Y | R | G | R | I | Y | R | L | C | C | R |
| Ser | Gly | Ala | Cys | Gly | Tyr | Arg | Gly | Arg | Ile | Tyr | Arg | Leu | Cys | Cys | Arg |
Source: Adapted from a study on experimental malaria in rats. aai.org
Post-Translational Processing and Maturation Pathways of Defensin NP-1 Precursors
Like other α-defensins, Rat NP-1 is synthesized as a larger precursor protein, a prepropeptide, which undergoes several post-translational modifications to become the mature, active peptide. academie-sciences.fr This precursor typically consists of three domains: an N-terminal signal sequence, a central anionic pro-piece, and the C-terminal mature cationic defensin. academie-sciences.fr
The initial prepropeptide is approximately 90-100 amino acids long. The signal sequence directs the precursor to the appropriate cellular compartment, after which it is cleaved. The remaining propeptide is thought to play a role in proper folding and to neutralize the cationic charge of the mature defensin, possibly preventing cytotoxic effects within the host cell. academie-sciences.fr
The final maturation step involves the proteolytic cleavage of the anionic pro-piece to release the mature, 32-amino acid Rat NP-1. In humans, the processing of Paneth cell α-defensins involves the serine protease trypsin. nih.gov In mice, the matrix metalloproteinase matrilysin is essential for this process. nih.gov While the specific proteases for rat neutrophil defensins are not as well-characterized, the general pathway of processing from a larger precursor is a conserved feature. nih.gov Recent research has also identified halogenation as a post-translational modification of α-defensins, including those in rats, which can enhance their immunomodulatory functions. researchgate.netbiorxiv.org
Biophysical Insights into Rat Defensin NP-1 Structure Relevant to Biological Activity
The biological activity of Rat NP-1 is intimately linked to its three-dimensional structure and biophysical properties, primarily its cationicity and the arrangement of its disulfide bridges.
Cationicity: Rat NP-1 is a highly cationic peptide, a property conferred by its abundance of positively charged amino acid residues, particularly arginine. nih.gov This positive charge is crucial for its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. oup.com This electrostatic interaction is a key step in its antimicrobial mechanism, allowing the peptide to accumulate on the microbial surface and disrupt the membrane. academie-sciences.fr
Cysteine Disulfide Bridges: The structure of Rat NP-1 is stabilized by three intramolecular disulfide bonds formed between its six cysteine residues. researchgate.net In α-defensins, the typical connectivity of these bridges is Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. portlandpress.com This network of disulfide bonds creates a compact, rigid, and largely β-sheet structure that is resistant to proteolysis. researchgate.netphysiology.org This stable fold is essential for the peptide's antimicrobial activity, as it presents a specific arrangement of cationic and hydrophobic residues that facilitates membrane permeabilization. nih.gov
The resulting structure is amphipathic, meaning it has both hydrophilic (cationic) and hydrophobic regions. academie-sciences.fr This amphipathicity allows the peptide to insert into the lipid bilayer of microbial membranes, leading to the formation of pores or channels that disrupt membrane integrity and cause cell death. physiology.org
Table 2: Key Biophysical Properties of Rat Defensin NP-1
| Property | Description | Relevance to Biological Activity |
| Cationicity | High net positive charge due to an abundance of arginine residues. nih.gov | Mediates initial electrostatic attraction to negatively charged microbial surfaces. oup.com |
| Disulfide Bridges | Three intramolecular bonds (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5). portlandpress.com | Stabilizes the tertiary structure, conferring resistance to proteolysis and maintaining the active conformation. researchgate.net |
| Amphipathicity | Segregation of cationic and hydrophobic residues on the peptide surface. academie-sciences.fr | Facilitates insertion into and disruption of the lipid bilayer of microbial membranes. physiology.org |
Mutational Analyses and Their Impact on Rat Defensin NP-1 Biological Activities
Mutational studies on defensins, including those with high homology to Rat NP-1, have provided significant insights into the structure-function relationships of these peptides. While specific mutational analyses of Rat NP-1 are not extensively detailed in the provided search results, studies on related α-defensins offer valuable information.
For instance, an alanine (B10760859) mutagenesis scan of human neutrophil peptide-1 (HNP-1) revealed that substituting the tryptophan at position 26 with alanine reduced its bactericidal activity against Staphylococcus aureus. asm.org This highlights the importance of specific hydrophobic residues in the antimicrobial function.
In a study investigating the role of Rat NP-1 in protecting against experimental malaria, a synthetic version of the mature peptide was used where the cysteine residues were replaced by serine. aai.org This was done to avoid issues with oxidation, dimerization, and solubility during synthesis. aai.org The fact that this modified peptide still demonstrated a protective effect suggests that while the disulfide bridges are crucial for the stability of the native peptide, a linear version may retain some biological activity, or that the primary sequence itself contains the essential elements for this specific function. aai.org
Further research on other α-defensins has shown that the conserved glycine (B1666218) residue at position 17 is essential for correct folding. portlandpress.com The arginine at position 5 and the glutamic acid at position 13, which form an intramolecular salt bridge, are also conserved and necessary for structural stability. portlandpress.com Mutations affecting these key residues would likely have a significant impact on the biological activities of Rat NP-1.
Physiological and Pathological Roles of Rat Defensin Np 1
Contributions to Innate Host Defense Mechanisms
Rat defensin (B1577277) NP-1 (RatNP-1) is a crucial component of the innate immune system in rats, providing a first line of defense against a wide array of pathogens. oup.commdpi.com These small, cationic peptides are expressed by neutrophils and contribute significantly to host defense through direct antimicrobial actions and by modulating the immune response. biorxiv.orgasm.org
RatNP-1 exhibits potent microbicidal activity against a diverse range of microorganisms, including bacteria, fungi, and enveloped viruses. oup.comoup.comresearchgate.net Its effectiveness is often correlated with its net positive charge, which facilitates interaction with the negatively charged components of microbial membranes. oup.comasm.org
Rat defensin NP-1 demonstrates significant bactericidal activity against both Gram-positive and Gram-negative bacteria. asm.orgnih.gov Studies have shown that RatNP-1 is the most potent among the defensins isolated from rat neutrophils, a characteristic linked to it being the most cationic of the group. asm.org Its mechanism of action is believed to involve the permeabilization of the bacterial outer and inner membranes. oup.com The initial interaction is with negatively charged surface molecules like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. oup.com
The efficacy of RatNP-1 against a selection of bacteria is detailed below. The lethal concentration (LC) is defined as the concentration of the peptide required to kill a certain percentage of the bacterial population under specific in vitro conditions.
Table 1: Antibacterial Activity of Rat Defensin NP-1 Lethal Concentration (LC) in µg/mL required to kill 99% of bacteria after 2 hours of incubation.
| Bacterial Species | Type | Lethal Concentration (LC99) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 3.1 µg/mL |
| Streptococcus faecalis | Gram-Positive | 12.5 µg/mL |
| Escherichia coli | Gram-Negative | 6.2 µg/mL |
| Pseudomonas aeruginosa | Gram-Negative | 25 µg/mL |
| Salmonella typhimurium | Gram-Negative | 6.2 µg/mL |
| Serratia marcescens | Gram-Negative | 50 µg/mL |
| Acinetobacter calcoaceticus | Gram-Negative | >50 µg/mL |
Data sourced from a study on the antimicrobial properties of defensins from rat neutrophils. asm.org
In addition to its antibacterial properties, RatNP-1 is an effective antifungal agent. asm.orgresearchgate.net The fungicidal mechanism, similar to its antibacterial action, involves disrupting the fungal cell membrane. researchgate.net Research has confirmed its activity against clinically relevant fungal pathogens. asm.org
Table 2: Antifungal Activity of Rat Defensin NP-1 Lethal Concentration (LC) in µg/mL required to kill 90% of fungi after 2 hours of incubation.
| Fungal Species | Lethal Concentration (LC90) |
|---|---|
| Candida albicans | 12.5 µg/mL |
| Cryptococcus neoformans | 12.5 µg/mL |
Data sourced from a study on the antimicrobial properties of defensins from rat neutrophils. asm.org
Defensins, as a class, are known to possess antiviral capabilities, particularly against enveloped viruses. oup.comfree.fr The primary mechanism is thought to involve a direct interaction with the viral envelope, leading to its disruption and inactivation of the virion. free.frnih.gov This action prevents the virus from successfully infecting host cells. frontiersin.org
Specific research has demonstrated that rat neutrophil peptide-1 (RatNP-1) can inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1), an enveloped retrovirus. jci.org This anti-HIV-1 activity occurs after the virus has entered the cell and is not affected by the presence of serum, indicating a mechanism that targets post-entry viral processes. jci.org This finding highlights a role for RatNP-1 in antiviral defense that extends beyond simple disruption of the viral envelope. jci.org
Beyond direct killing of pathogens, defensins are critical signaling molecules that bridge the innate and adaptive immune systems. oup.commdpi.comfrontiersin.org They function as immunomodulators by recruiting and activating other immune cells to the site of infection or inflammation. mdpi.comfrontiersin.org
Rat defensin NP-1 acts as a chemoattractant, a molecule that induces the directed movement of cells. nih.gov Among several neutrophil peptide subtypes, NP-1 exhibits the most potent chemotactic effect on monocytes, which can differentiate into macrophages at the site of inflammation. nih.gov It can also recruit T-cells to the area. nih.gov The peak concentration for inducing macrophage chemotaxis has been observed at approximately 5 x 10⁻⁹ M. nih.gov
This function is conserved across species, as human alpha-defensins are also known to be chemotactic for monocytes, T-cells, and immature dendritic cells. oup.comscienceopen.com By recruiting these key immune cells, defensin NP-1 helps to initiate and shape a broader and more specific adaptive immune response, amplifying the body's ability to clear infections. oup.com
Immunomodulatory and Chemoattractant Functions of Rat Defensin NP-1
Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression
Rat Neutrophil Peptide-1 (NP-1), a member of the α-defensin family, plays a significant role in modulating the immune response by influencing the expression of various cytokines. Defensins can modify inflammatory responses by regulating the production of cytokines and the expression of adhesion molecules. oup.comoup.com This regulation is crucial in determining the outcome of inflammatory processes and immune responses to pathogens and injury.
In the context of peripheral nerve injury in rats, a single topical administration of NP-1 has been shown to affect the expression of proteins related to inflammation. tandfonline.comresearchgate.net Specifically, NP-1 can influence the dynamic expression of pro-inflammatory factors in nerve tissues during Wallerian degeneration, a process that occurs after axonal injury. tandfonline.comresearchgate.net The expression of these inflammatory mediators is a key component of the initial response to tissue damage, setting the stage for subsequent repair and regeneration.
Furthermore, defensins are known to induce the production of cytokines and chemokines, which are essential for recruiting immune cells to the site of inflammation or infection. frontiersin.org For instance, human neutrophil defensins can induce the synthesis of Interleukin-8 (IL-8), a potent neutrophil chemoattractant, by airway epithelial cells. nih.gov While this specific example is from human studies, it highlights the general capacity of defensins to orchestrate inflammatory cell recruitment through cytokine induction. The expression of β-defensins can be induced by pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF)-α and Interleukin-1β (IL-1β). oup.comoup.com This indicates a feedback loop where inflammatory signals can upregulate defensin production, which in turn can further modulate the cytokine environment.
The immunomodulatory functions of defensins, including NP-1, are complex and can involve both pro-inflammatory and anti-inflammatory effects depending on the context. mdpi.com They can participate in systemic and local inflammatory processes by affecting inflammatory cells and mediators. researchgate.net This dual regulatory role allows for a finely tuned response to various pathological conditions.
Modulation of Macrophage Function and Phagocytic Capacity
Rat Defensin NP-1 has been shown to influence the function of macrophages, key cells of the innate immune system responsible for phagocytosis and initiation of immune responses. Studies have demonstrated that NP-1 can promote the proliferation, migration, and phagocytic capacity of macrophages. dntb.gov.ua
Rabbit defensins NP-1 and NP-2 have been observed to significantly enhance the ability of rabbit alveolar macrophages to ingest bacteria and fungi, even in the absence of serum. nih.gov This suggests a direct effect of these defensins on the phagocytic machinery of macrophages. Enhanced phagocytosis by macrophages is a critical step in clearing pathogens and cellular debris from sites of infection and tissue injury, thereby contributing to the resolution of inflammation and initiation of tissue repair.
The modulation of macrophage function by defensins is an important aspect of their contribution to innate immunity. By augmenting the phagocytic capabilities of these cells, defensins like NP-1 can bolster the host's first line of defense against invading microorganisms.
Adjuvant Properties in Immune Responses
Defensins, including NP-1, exhibit significant adjuvant properties, meaning they can enhance the adaptive immune response to antigens. oup.com This capability bridges the innate and adaptive immune systems. When co-administered with an antigen, defensins can increase the production of antigen-specific antibodies. For example, human neutrophil defensins have been shown to act as adjuvants, enhancing the systemic IgG antibody response. nih.gov
The adjuvant activity of defensins is linked to their ability to mobilize and activate immunocompetent cells. nih.gov They can act as chemoattractants for various immune cells, including immature dendritic cells and T-cells. frontiersin.orgnih.gov Dendritic cells are potent antigen-presenting cells that are crucial for initiating T-cell mediated immunity. By attracting these cells to the site of antigen exposure, defensins facilitate antigen presentation and the subsequent activation of an adaptive immune response.
In murine models, human neutrophil defensins delivered intranasally with an antigen (ovalbumin) were shown to enhance the systemic adaptive immune response by increasing antigen-specific IgG and IgM levels in the serum. oup.com These findings underscore the potential of defensins to be used as adjuvants in vaccine formulations to boost their efficacy.
Role in Host Defense against Specific Pathogens (e.g., Plasmodium berghei in Malaria Models)
In experimental models of malaria using Plasmodium berghei in rats, Defensin NP-1 has been identified as a key molecule in the host's defense against the parasite. aai.orgresearchgate.net Studies have shown that young rats, which are typically susceptible to fatal infection with P. berghei, can be protected by the administration of synthetic defensin NP-1. aai.org This protection is characterized by a significant reduction in peak parasitemia and the eventual clearance of blood parasites, leading to survival. aai.org
The protective mechanism of NP-1 in this context is believed to involve its cytotoxic properties. aai.org Defensins are known to permeabilize the membranes of a wide range of organisms, including parasites. aai.org It is hypothesized that NP-1 can directly kill the intracellular blood-stage forms of the malaria parasite. aai.org
Furthermore, transcriptome analysis of spleen cells from adult rats that are naturally resistant to P. berghei revealed an overexpression of genes mainly expressed by neutrophils and eosinophils, including rat defensin NP-1 mRNA. aai.orgresearchgate.net This suggests that the upregulation of NP-1 is a specific response associated with protective immunity against malaria in this model. aai.org The antiparasitic effect of neutrophils in this model was shown to be mediated, at least in part, by NP-1. aai.orgresearchgate.net These findings highlight the crucial role of NP-1 in the innate immune response to P. berghei infection in rats.
Involvement in Tissue Repair and Regenerative Processes in Rats
Promotion of Peripheral Nerve Regeneration (e.g., Sciatic Nerve Injury)
Rat Defensin NP-1 has demonstrated a significant capacity to promote the regeneration of peripheral nerves following injury, particularly in models of sciatic nerve crush injury. tandfonline.comresearchgate.net Continuous intramuscular injection of NP-1 has been shown to facilitate the repair and regeneration of the injured sciatic nerve in rats. tandfonline.come-century.usresearchgate.netproquest.com Studies have reported that NP-1 can increase the regeneration rate and excitatory conductivity of nerve fibers during the early stages of sciatic nerve regeneration. tandfonline.com
A single topical administration of NP-1 at the site of injury has also been found to be effective in promoting functional recovery. tandfonline.comresearchgate.net Six weeks after a single injection of NP-1 in rats with sciatic nerve crush injury, several improvements were observed compared to control groups. These included an increase in the conduction velocities of the tibial and common peroneal nerves, which are branches of the sciatic nerve. tandfonline.com Additionally, the wet weight of the tibialis anterior muscle, an effector muscle innervated by the sciatic nerve, was greater in the NP-1 treated group, indicating better functional recovery. tandfonline.com
The mechanisms underlying NP-1's neuro-regenerative effects are multifaceted. It is suggested that NP-1 influences the expression of proteins related to neurotrophy, inflammation, cell chemotaxis, and cell generation pathways. tandfonline.comresearchgate.net Furthermore, NP-1 has been shown to promote the proliferation and migration of Schwann cells, which are crucial for the formation of myelin sheaths around peripheral nerve fibers and play a vital role in nerve repair. e-century.usnih.gov This effect on Schwann cells may be mediated through the NF-κB signaling pathway. e-century.usnih.gov
The table below summarizes key findings from a study investigating the effects of a mutated rabbit defensin NP-1 (mNP-1) on sciatic nerve regeneration in rats, demonstrating its comparable efficacy to Nerve Growth Factor (NGF). nih.gov
| Parameter | Saline Group (Control) | NGF Group | mNP-1 Group |
| Sciatic Functional Index (SFI) Increase | - | 18.3% | 18.8% |
| Myelinated Fiber Count (vs. Saline) | - | 1.45-fold higher | 1.32-fold higher |
| Motor Nerve Conduction Velocity (MNCV) (vs. Saline) | - | 7.3-fold higher | 4.4-fold higher |
| Fiber Diameter | Significantly lower | Significantly higher | Significantly higher |
| Axon Diameter | Significantly lower | Significantly higher | Significantly higher |
| Myelin Thickness | Significantly lower | Significantly higher | Significantly higher |
| G-ratio | Significantly lower | Significantly higher | Significantly higher |
Data adapted from a study on mutated rabbit defensin NP-1 (mNP-1) in a rat sciatic nerve transection model. nih.gov
Acceleration of Wound Healing Mechanisms
Defensin NP-1 is strongly associated with tissue repair and can accelerate wound healing mechanisms. nih.gov This peptide can promote the healing of various tissues, including epithelial tissues. nih.gov The process of wound healing is complex, involving distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling. innovareacademics.in Defensins and other neuropeptides can influence all of these stages. frontiersin.org
During the initial inflammatory phase, neutrophils are recruited to the wound site to clear debris and pathogens. innovareacademics.in As NP-1 is a neutrophil-derived peptide, its release at the wound site is an early event. thermofisher.com In the subsequent proliferative phase, NP-1 can stimulate the proliferation and migration of key cells involved in tissue regeneration, such as fibroblasts and keratinocytes. nih.govfrontiersin.org The proliferation of fibroblasts is essential for the deposition of new extracellular matrix, including collagen, which forms the granulation tissue that fills the wound space. kptjournal.org
Studies have shown that NP-1 can promote the proliferation of fibroblasts and epithelial cells. nih.gov This cellular proliferation is a critical component of re-epithelialization and the formation of new tissue. By stimulating these processes, NP-1 contributes to a more rapid closure of the wound and the restoration of tissue integrity. The table below illustrates the general role of key cells and processes in wound healing that can be influenced by peptides like NP-1.
| Wound Healing Stage | Key Cells/Processes | Potential Influence of NP-1 |
| Inflammation | Neutrophils, Macrophages | Recruitment of immune cells, modulation of inflammatory mediators |
| Proliferation | Fibroblasts, Keratinocytes, Endothelial cells | Stimulation of proliferation and migration, promotion of angiogenesis |
| Remodeling | Collagen deposition and reorganization | Enhancement of collagen synthesis |
Influence on Fibroblast and Epithelial Cell Proliferation
Rat Neutrophil Peptide-1 (NP-1) has demonstrated significant effects on the proliferation of both fibroblasts and epithelial cells, suggesting a crucial role in tissue repair and pathological processes. Research indicates that NP-1 promotes wound healing and cell growth across various tissue types.
Studies have shown that NP-1 accelerates alveolar-epithelial wound healing and enhances the proliferation of respiratory epithelial cells. caymanchem.com This pro-proliferative effect is not limited to the respiratory system. Similar impacts have been observed in mouse fibroblast proliferation and the proliferation of retinal and renal cell carcinoma cells. caymanchem.com In the context of cancer, an NP-1-like molecule was found to be overexpressed in the epithelial cells of rat colon cancers, but not in normal colon epithelium, pointing to its involvement in the abnormal proliferation characteristic of tumorigenesis. stanford.edu
The mechanism underlying NP-1's influence on epithelial cells has been linked to the mitogen-activated protein kinase (MAPK) pathway, specifically through ERK1/2 activation. caymanchem.com Beyond epithelial cells, NP-1 also stimulates the proliferation of rat Schwann cells, which are critical for peripheral nerve regeneration. researchgate.net
Regarding fibroblasts, NP-1 has been identified as a stimulant for their proliferation. sapphire-usa.com For instance, human neutrophil peptide 1 (HNP-1), a human analog of rat NP-1, was found to stimulate the proliferation of human conjunctival fibroblasts. aai.org More directly, α-defensins have been shown to induce a dose-dependent increase in the proliferation of lung fibroblasts, a finding that highlights their potential role in the development of fibroproliferative lesions in inflammatory lung diseases. eco-vector.com
Table 1: Effects of Rat Defensin NP-1 on Cell Proliferation
| Cell Type | Effect | Associated Findings |
| Alveolar Epithelial Cells | Promotes proliferation and wound healing. caymanchem.com | Mediated through the ERK1/2 pathway. caymanchem.com |
| Mouse Fibroblasts | Stimulates proliferation. caymanchem.comsapphire-usa.com | Contributes to tissue repair mechanisms. caymanchem.com |
| Rat Colon Cancer Epithelial Cells | Overexpressed in cancer cells, suggesting a role in tumor growth. stanford.edu | Not expressed in normal colon epithelium. stanford.edu |
| Rat Schwann Cells | Improves proliferation ability. researchgate.net | Important for peripheral nerve injury repair. researchgate.net |
| Lung Fibroblasts | Stimulates proliferation and collagen synthesis. eco-vector.com | Implicated in fibroproliferative lung diseases. eco-vector.com |
Modulation of Neurological System Functions by Rat Defensin NP-1
Regulation of Synaptic Transmission
Rat defensin NP-1 has been shown to modulate neurological functions, including the regulation of synaptic transmission. Studies indicate that NP-1 can influence nerve impulse conduction and has potential applications in the repair of peripheral nerve damage. researchgate.net
Research using the vestibular apparatus of frogs as a model system has provided direct evidence of NP-1's effect on synaptic activity. In these experiments, both human and rabbit NP-1, which share structural and functional similarities with rat NP-1, efficiently decreased the frequency of impulses in afferent nerve fibers in a concentration-dependent manner. researchgate.net This inhibitory effect was observed at nanomolar concentrations. Furthermore, NP-1 was found to considerably inhibit the excitatory effect of the neurotransmitter L-glutamate, suggesting that its mechanism of action involves the modification of synaptic transmission at the hair cell receptor. researchgate.net Further investigation into this mechanism has explored the potential involvement of opiate receptors in the defensin-mediated modulation of glutamatergic synaptic transmission. eco-vector.comeco-vector.com These findings highlight the significant role NP-1 may play in regulating nerve cell communication. researchgate.net
Effects on Neuronal Excitability and Ion Channel Gating
Defensin NP-1 exerts influence on the nervous system by directly affecting neuronal excitability and the gating of ion channels. researchgate.net Specifically, its interaction with voltage-gated sodium channels has been a key area of investigation.
Studies have demonstrated that NP-1 can modulate the function of specific sodium channels in sensory neurons. Research on frog models showed that NP-1 defensin decreased the effective charge transfer within the activation gating system of tetrodotoxin (B1210768) (TTX)-resistant slow sodium channels. researchgate.netresearchgate.net This action suggests a mechanism by which NP-1 can alter neuronal firing properties.
Further research focusing on synthetic peptide fragments derived from defensin NP-1 has shed more light on this interaction. A tetrapeptide fragment corresponding to a sequence in NP-1 was found to specifically modulate the activation gating of NaV1.8 channels, which are crucial for encoding pain signals in nociceptive neurons. eco-vector.com Similarly, hexapeptide fragments of NP-1 were also shown to affect NaV1.8 channels on the membrane of these neurons. eco-vector.com The interaction is thought to occur via the formation of salt bonds between the positively charged amino acid residues of the peptide and the negatively charged residues of the ion channel. eco-vector.com This modulation of ion channel gating is a fundamental mechanism through which NP-1 can influence neuronal excitability.
Involvement in Nociceptive Pathways and Potential Analgesic Mechanisms
The modulation of ion channels by defensin NP-1, particularly NaV1.8 channels, points to its significant involvement in nociceptive (pain) pathways and its potential as an analgesic agent. The NaV1.8 channel is a key component in the transmission of pain signals along primary afferent nerve fibers. eco-vector.comfrontiersin.org
A synthetic tetrapeptide (Ac-RERR-NH2) derived from the structure of rat defensin NP-1 has been shown to possess strong antinociceptive effects. eco-vector.com Its mechanism of action is believed to be the specific modulation of the NaV1.8 channel's activation gating system. eco-vector.com By reducing the voltage-sensitivity of these channels, the peptide may selectively inhibit the high-frequency nerve impulses that carry pain information to the central nervous system, without affecting the transmission of other sensory information. eco-vector.com This targeted action suggests that substances based on the NP-1 structure could be developed as safe and effective non-opioid analgesics. eco-vector.comiemspb.ru The unique molecular structure of defensin NP-1 appears to be well-suited for this dual function as both an antimicrobial and an analgesic agent. eco-vector.com
Table 2: Neurological Effects of Rat Defensin NP-1 and its Derivatives
| Neurological Function | Specific Effect | Mechanism of Action |
| Synaptic Transmission | Decreases impulse frequency in afferent nerve fibers. researchgate.net | Inhibits the excitatory effect of L-glutamate. researchgate.net |
| Neuronal Excitability | Influences the excitability of primary afferent neurons. researchgate.netresearchgate.net | Decreases effective charge transfer in the activation gating system of slow sodium channels. researchgate.netresearchgate.net |
| Ion Channel Gating | Modulates NaV1.8 channels in nociceptive neurons. eco-vector.comeco-vector.com | Forms salt bonds with amino acid residues of the channel. eco-vector.com |
| Nociception/Analgesia | Exhibits antinociceptive (analgesic) effects. eco-vector.com | Reduces voltage-sensitivity of NaV1.8 channels, selectively turning off high-frequency pain signals. eco-vector.com |
Other Biological Activities of Rat Defensin NP-1
Induction of Histamine (B1213489) Secretion from Mast Cells
In addition to its roles in cell proliferation and neuromodulation, rat defensin NP-1 is a potent secretagogue for mast cells, inducing the release of histamine. This activity highlights a pathway for communication between neutrophils and mast cells during inflammatory and immune responses.
A range of defensins from different species, including rats, have been shown to possess histamine-releasing activity. aai.orgnih.gov These peptides degranulate purified rat peritoneal mast cells, with EC50 values (the concentration required to elicit a half-maximal response) ranging from 70 to 2500 nM. aai.orgnih.gov For instance, the rabbit defensin NP-3a, which is structurally related to rat NP-1, induces histamine secretion from rat mast cells with an EC50 of 70 nM. caymanchem.com
The mechanism of defensin-induced mast cell degranulation is rapid, with maximum histamine release occurring in less than 10 seconds. nih.gov This process is similar to that of other polycationic peptides like substance P. It involves a pertussis toxin-inhibitable pathway, which implies an action on G proteins. aai.org This G protein-dependent response is mechanistically distinct from the degranulation induced by antigen/IgE-dependent stimulation. aai.orgnih.gov The potency of a defensin to induce histamine secretion correlates with its net positive charge at neutral pH, rather than its antimicrobial strength. aai.orgnih.gov
Corticostatin Activity and Inhibition of Steroidogenesis
Defensins, a family of cationic antimicrobial peptides, exhibit a range of immunomodulatory functions, including corticostatic activity. This activity involves the inhibition of adrenocorticotropic hormone (ACTH)-stimulated steroidogenesis in adrenal cells. eco-vector.comresearchgate.net While much of the initial research on this phenomenon focused on defensins from other species, such as rabbit NP-3a (also known as corticostatin), these findings have established a functional template for understanding similar activities in other defensins, including those from rats. nih.govannualreviews.orgscienceopen.com
The mechanism of corticostatic action involves the binding of defensins to the ACTH receptor on adrenal cells. annualreviews.orgaai.orgacademie-sciences.fr This binding is specific and reversible, and it competitively inhibits the action of ACTH, thereby preventing the downstream signaling cascade that leads to the production of corticosteroids like corticosterone (B1669441). nih.govannualreviews.orgtandfonline.com This inhibitory effect is potent; for instance, rabbit defensin NP-3a has been shown to inhibit corticotropin-induced corticosterone production in primary rat adrenal cells with a half-maximal inhibitory concentration (IC50) in the picomolar range. caymanchem.com While human neutrophil defensin HNP-4 also shows corticostatic activity, it is less potent than its rabbit counterpart. annualreviews.orgcaymanchem.com
Studies have demonstrated that defensins can abolish the increase in blood corticosterone levels induced by ACTH or stress in experimental animals. eco-vector.comresearchgate.net This suggests that peptides like rat Defensin NP-1, as part of the defensin family, may function as endogenous modulators of the adrenal gland, providing a feedback mechanism that links the innate immune system with the neuroendocrine stress response. eco-vector.comresearchgate.net By inhibiting cortisol production, which can be immunosuppressive, corticostatins may help sustain an effective immune response during infection. tandfonline.com
Table 1: Corticostatic Activity of Defensins in Rat Models
| Defensin | Origin | Target Cells | Activity | IC50 |
|---|---|---|---|---|
| Defensin Family Peptides | Various | Rat Adrenal Cells | Inhibit ACTH-stimulated corticosterone production | Not specified |
| Rabbit Defensin NP-3a | Rabbit | Primary Rat Adrenal Cells | Inhibits corticotropin-induced corticosterone production | 33 pM caymanchem.com |
| Human Corticostatin (HNP-4) | Human | Rat Adrenal Cells | Inhibits ACTH-stimulated corticosterone production | 0.7 µM caymanchem.com |
Tissue-Specific Expression and Localization of Rat Defensin NP-1 under Homeostatic and Pathological Conditions
Localization in Gastrointestinal Tract and Response to Ischemia-Reperfusion Injury
While the bone marrow is the primary site of Defensin NP-1 synthesis, the peptide is found in tissues where neutrophils are active. uniprot.org Under normal conditions, a low level of Defensin NP-1 expression is observed in the small intestine. uniprot.org However, its presence and concentration can change dramatically under pathological conditions, such as intestinal ischemia-reperfusion (I/R) injury. nih.gov
Intestinal I/R injury is a significant clinical problem that can arise from conditions like shock, trauma, or small bowel transplantation, leading to tissue damage and inflammation. nih.govfrontiersin.orgnih.gov Neutrophils are known to infiltrate the intestine following I/R, contributing to the inflammatory damage. frontiersin.org
A study investigating the effects of I/R on antimicrobial peptide distribution in the rat small intestine revealed specific changes in Defensin NP-1 localization. Following I/R injury, the concentration of rat neutrophil defensin alpha (RNP-1) was found to be significantly increased specifically in the jejunum. nih.gov This upregulation in a defined area of the small intestine suggests a targeted response to the injury. nih.gov The influx of neutrophils and subsequent release of their granular contents, including Defensin NP-1, is a likely source of this increased concentration. This response may be part of a protective mechanism to combat potential microbial translocation across the compromised intestinal barrier, a common consequence of I/R injury. nih.govnih.gov Interestingly, recent research in mouse models suggests that Paneth cell degranulation and the release of their α-defensins (cryptdins) may also contribute to the inflammatory injury cascade in intestinal I/R. researchgate.net
Table 3: Rat Defensin NP-1 in the Gastrointestinal Tract
| Condition | Intestinal Region | NP-1 Level/Localization | Implication |
|---|---|---|---|
| Homeostasis | Small Intestine | Low expression uniprot.org | Baseline immune surveillance |
| Ischemia-Reperfusion Injury | Jejunum | Increased concentration nih.gov | Response to injury, potential antimicrobial barrier |
| Ischemia-Reperfusion Injury | Ileum | No significant change reported nih.gov | Demonstrates regional specificity of the response |
Table of Mentioned Compounds
Elucidation of Molecular Mechanisms of Action for Rat Defensin Np 1
Mechanisms of Microbial Membrane Disruption and Permeabilization
The primary bactericidal action of RatNP-1, like other defensins, involves the permeabilization and disruption of microbial cell membranes. oup.comexplorationpub.com This process is initiated by electrostatic attraction and culminates in the formation of pores that compromise the integrity of the cell, leading to leakage of essential components and ultimately, cell death. annualreviews.orgoup.com
Electrostatic Interactions with Bacterial Cell Components (e.g., LPS, Teichoic Acid)
The initial and critical step in the antimicrobial action of RatNP-1 is its electrostatic interaction with the negatively charged components of bacterial cell walls. annualreviews.orgexplorationpub.com As a cationic peptide, RatNP-1 is drawn to the anionic surfaces of both Gram-negative and Gram-positive bacteria. explorationpub.comacademie-sciences.fr
In Gram-negative bacteria , the primary target is the lipopolysaccharide (LPS) layer of the outer membrane. oup.comexplorationpub.com The positively charged residues of RatNP-1 bind to the negatively charged phosphate (B84403) groups of LPS, displacing the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS structure. oup.comexplorationpub.com This displacement disrupts the integrity of the outer membrane, a process often referred to as "self-promoted uptake," which allows the defensin (B1577277) molecule to access the inner phospholipid membrane. oup.com
In Gram-positive bacteria , the analogous target is teichoic acid, a major component of their cell wall. explorationpub.comacademie-sciences.fr The electrostatic attraction between the cationic RatNP-1 and the anionic teichoic acids facilitates the accumulation of the peptide on the bacterial surface, a prerequisite for subsequent membrane disruption. explorationpub.comacademie-sciences.fr The modification of teichoic acid by incorporating D-alanine, which reduces the net negative charge, has been shown to increase bacterial resistance to defensins, highlighting the importance of this initial electrostatic interaction. academie-sciences.fr
This electrostatic binding concentrates the defensin molecules on the microbial surface, facilitating the subsequent steps of membrane permeabilization. annualreviews.org
Formation of Voltage-Dependent Channels in Model Lipid Bilayers
Following the initial electrostatic binding, RatNP-1 molecules insert into the microbial membrane, a process significantly influenced by the transmembrane potential. annualreviews.orgoup.com Studies on model lipid bilayers have demonstrated that defensins, including rabbit NP-1 which is structurally and functionally similar to RatNP-1, form voltage-dependent ion-permeable channels. academie-sciences.frpnas.orgscienceopen.com
The formation of these channels is dependent on a negative potential on the inner side of the membrane, which facilitates the insertion of the positively charged defensin molecules into the lipid bilayer. academie-sciences.frpnas.org The conductance across the membrane increases exponentially with the applied voltage, suggesting a "gating" mechanism where the channel opening is regulated by the electric field. scienceopen.com The relationship between defensin concentration and membrane conductance suggests that multiple defensin molecules, possibly two to four, oligomerize to form a single channel or pore. annualreviews.org These pores allow the leakage of ions and other small molecules, disrupting the electrochemical gradients essential for cellular functions and leading to cell death. annualreviews.orgoup.com
Induction of Membrane Blebbing and Instability
A visible manifestation of defensin-mediated membrane disruption is the formation of surface blebs. oup.com This phenomenon has been observed when rabbit defensins NP-1 and NP-2, which are closely related to RatNP-1, interact with Pseudomonas aeruginosa. oup.comasm.org The binding of defensins to the outer membrane leads to the formation of these small surface protrusions, which are indicative of localized membrane instability. oup.com
Cellular Signaling Pathway Modulation by Rat Defensin NP-1
Beyond its direct antimicrobial activities, RatNP-1 can also modulate cellular signaling pathways in host cells, influencing processes such as inflammation and cell proliferation. e-century.usaai.org
Activation of ERK and JNK Signaling Cascades
Defensins have been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades. frontiersin.orgmdpi.com These pathways are crucial for a wide range of cellular processes, including cell growth, differentiation, and stress responses. uzh.chresearchgate.net
While direct studies on RatNP-1's effect on ERK and JNK in all cell types are ongoing, research on other defensins and related peptides provides a framework for its potential actions. For instance, human β-defensins can induce the phosphorylation and activation of ERK, JNK, and p38 MAPKs in mast cells and keratinocytes. frontiersin.org This activation is often initiated by the interaction of defensins with cell surface receptors, leading to a cascade of intracellular phosphorylation events. mdpi.com The activation of these pathways can, in turn, regulate the expression of various genes involved in inflammation and immunity. frontiersin.org
The activation of ERK and JNK pathways by defensins can have context-dependent outcomes, ranging from promoting cell survival and proliferation to inducing apoptosis. uzh.chnih.gov
Involvement in NF-κB Signaling Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, cell survival, and immunity. e-century.usresearchgate.net Studies have indicated that RatNP-1 can influence the NF-κB pathway. aai.orgjci.org
In the context of nerve regeneration, RatNP-1 has been shown to promote the proliferation and migration of Schwann cells, a process potentially mediated through the NF-κB signaling pathway. e-century.usjci.org Treatment of a rat Schwann cell line with NP-1 influenced the expression of multiple factors associated with nerve regeneration, with the NF-κB pathway playing a key role. e-century.usjci.org This suggests that RatNP-1 can act as a signaling molecule to promote tissue repair processes. researchgate.net
The regulation of the NF-κB pathway by defensins is complex and can involve both activation and inhibition depending on the cell type and context. jci.org For example, in some contexts, defensins can activate NF-κB to induce the expression of pro-inflammatory cytokines, while in others, they may have inhibitory effects.
Modulation of Calcium Channel Activity
Certain defensins have been reported to activate nifedipine-sensitive calcium channels in mammalian cells, an effect that occurs at nanomolar concentrations. academie-sciences.fr This suggests a potential mechanism by which defensins, possibly including Rat NP-1, can influence cellular processes regulated by calcium influx. The structural basis for this specific effect, however, is not yet fully understood. academie-sciences.fr Studies on rat astrocytes have shown that co-cultivation with neurons can induce the expression of voltage-dependent calcium channels that are otherwise not detected, highlighting that the cellular environment can modulate calcium channel activity. nih.gov While not directly involving defensins, this demonstrates the dynamic nature of calcium channel expression in rat cells.
G Protein Activation in Target Cells
Rat neutrophil defensins are potent activators of mast cells, inducing histamine (B1213489) secretion through a mechanism dependent on G protein activation. aai.orgoup.com This response is rapid, achieving maximum histamine release in under 10 seconds, and can be significantly inhibited by pertussis toxin, which is a known inhibitor of certain G proteins. aai.org The action of defensins on mast cells mirrors that of other cationic peptides, which degranulate mast cells via a pertussis toxin-inhibitable mechanism. aai.org Furthermore, defensins have been shown to induce GTPase activity in mast cell membranes, providing direct evidence of G protein activation. aai.org The efficacy of various defensins in inducing histamine secretion from rat peritoneal mast cells correlates with their net basic charge at a neutral pH. aai.org
Table 1: Histamine-Releasing Activity of Various Defensins on Rat Peritoneal Mast Cells Data sourced from a study on defensin-induced mast cell degranulation. aai.org
| Defensin | Origin | EC₅₀ (nM)¹ | Maximum Histamine Release (%) |
| NP-1 | Rabbit | 620 | ~50-60 |
| NP-3a | Rabbit | 70 | ~50-60 |
| GPNP-1 | Guinea Pig | 290 | ~50-60 |
| HNP-1 | Human | 2500 | ~45-60 |
| HNP-4 | Human | 2900 | ~45-60 |
| ¹EC₅₀ is the concentration of the peptide that produces 50% of the maximal effect. |
Post-Transcriptional Regulation: Inhibition of mRNA Translation of Inflammatory Factors
Alpha-defensins derived from neutrophils can control inflammation by inhibiting the translation of macrophage mRNA. mdpi.com This represents a significant post-transcriptional regulatory mechanism. The expression of many pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is controlled at both the level of mRNA stability and translation. nih.gov The mRNA transcripts for these inflammatory proteins often contain regulatory elements in their 3' untranslated regions (3'-UTRs), such as AU-rich elements (AREs), which can direct them for degradation or translational inhibition. nih.govnih.gov In resting cells, specific RNA-binding proteins can bind to these AREs to repress the translation of the mRNA. plos.org Upon cellular activation, this repression can be lifted, allowing for the rapid synthesis of inflammatory proteins. plos.org While the general principle that alpha-defensins can inhibit the translation of inflammatory factor mRNA is established, the precise molecular details of how Rat Defensin NP-1 executes this function require further investigation. mdpi.com
Receptor-Mediated Interactions and Ligand Binding Kinetics
The interaction of Rat Defensin NP-1 with cell surface receptors is a key aspect of its function, dictating its targeting and subsequent cellular effects.
Stoichiometry and Specificity of Binding to Neuronal Membrane Receptors
Detailed research on the specific stoichiometry and binding kinetics of Rat Defensin NP-1 to neuronal membrane receptors is limited. However, studies on other defensins provide context for potential interaction models. For instance, human defensin HNP-1 has been shown to bind to mammalian tumor cells with biphasic kinetics. nih.gov In studies of other receptor systems in the rat central nervous system, such as the neuropeptide FF receptor, ligand binding analysis has been used to determine receptor affinity (Kd) and receptor density (Bmax), demonstrating a methodological framework for such investigations. nih.gov
Role of Specific Amino Acid Residues in Ligand-Receptor Complex Formation
The functional diversity among defensins, despite their structural similarities, is attributed to small changes in their amino acid sequence and side-chain topography. oup.com For Rat Defensin NP-1, specific research has indicated the relative importance of certain residues for its activity. In one study investigating its anti-malarial properties, a synthetic version of Rat Defensin NP-1 was created where the cysteine residues were replaced with serine. aai.org The study noted that the cysteine residues, which typically form stabilizing disulfide bonds in defensins, were considered dispensable for the specific function being investigated. aai.org This suggests that other residues are more critical for that particular biological activity. The primary structure of Rat NP-1 is VTCYCRRTRCGFRERLSGACGYRGRIYRLCCR. aai.org
Table 2: Amino Acid Sequence of Rat Defensin NP-1 and a Synthetic Variant Sequence data from a study on experimental malaria. aai.org
| Peptide | Sequence | Note |
| Rat Defensin NP-1 (mature) | VTCYCRRTRCGFRERLSGACGYRGRIYRLCCR | Native sequence containing six cysteine (C) residues. |
| Synthetic Rat NP-1 Variant | VTSYSRRTRSGFRERLSGASGYRGRIYRLSSR | Cysteine (C) residues replaced with Serine (S). |
Potential Interactions with Chemokine Receptors (e.g., CCR6)
Certain classes of defensins are known to interact with chemokine receptors, thereby bridging the innate and adaptive immune systems. mdpi.com Human β-defensins (hBDs), for example, can exert chemotactic effects on memory T-cells and immature dendritic cells by binding to the chemokine receptor CCR6. academie-sciences.frnih.gov Some β-defensins have also been shown to interact with CCR2. researchgate.net However, Rat Defensin NP-1 is an α-defensin. nih.gov While human α-defensins like HNP-1 have been reported to be chemotactic for monocytes and T-cells, a specific receptor for these actions has not yet been definitively identified, distinguishing their mechanism from the established β-defensin-CCR6 interaction. academie-sciences.fr
Advanced Research Methodologies for Investigating Rat Defensin Np 1
In Vitro Cellular and Biochemical Assay Systems
Antimicrobial Susceptibility Testing (e.g., Colony-Forming Unit Assays)
The antimicrobial efficacy of rat defensin (B1577277) NP-1 is rigorously evaluated using in vitro susceptibility assays, with colony-forming unit (CFU) assays being a primary method. These assays quantify the ability of NP-1 to kill or inhibit the growth of a variety of microorganisms.
In a typical CFU assay, a standardized suspension of bacteria, such as Staphylococcus aureus or Escherichia coli, is incubated with varying concentrations of purified rat NP-1 for a defined period. asm.orgnih.gov Following incubation, the mixture is serially diluted and plated on appropriate agar (B569324) plates. nih.gov The plates are then incubated to allow for the growth of surviving microorganisms, and the resulting colonies are counted. A reduction in the number of CFUs compared to a control without NP-1 indicates the antimicrobial activity of the peptide. asm.org
Research has demonstrated that rat NP-1 exhibits potent, broad-spectrum antimicrobial activity. For instance, at a concentration of 1 µg/ml, RatNP-1 caused a 2-log10-unit decrease in S. aureus CFU per milliliter, and a concentration of 2.5 µg/ml resulted in a 5-log10-unit reduction. asm.org Against Candida albicans, 5 µg/ml of RatNP-1 led to a 2-log10-unit (98%) decrease in CFU per milliliter, with 25 µg/ml reducing viable counts by 4-log10 units. asm.org The potency of NP-1 has been shown to be greater than other rat defensins, such as RatNP-3 and RatNP-4, against certain pathogens. asm.org
The conditions of the assay, such as the growth phase of the bacteria (logarithmic vs. stationary) and the composition of the incubation medium (e.g., salt concentration), can significantly influence the observed antimicrobial activity. asm.orgnih.gov For example, ten times more RatNP-1 (25 µg/ml) was required to achieve a 5-log10-unit decrease in CFU of stationary-phase S. aureus compared to mid-logarithmic phase bacteria. asm.org
Table 1: Antimicrobial Activity of Rat Defensin NP-1 Against Various Microorganisms
| Microorganism | NP-1 Concentration | Log Reduction in CFU | Reference |
| Staphylococcus aureus (mid-logarithmic phase) | 1 µg/ml | 2 | asm.org |
| Staphylococcus aureus (mid-logarithmic phase) | 2.5 µg/ml | 5 | asm.org |
| Staphylococcus aureus (stationary phase) | 25 µg/ml | 5 | asm.org |
| Candida albicans | 5 µg/ml | 2 (98% killing) | asm.org |
| Candida albicans | 25 µg/ml | 4 | asm.org |
Electrophysiological Recordings (Patch-Clamp, Membrane Potential Measurements)
Electrophysiological techniques, particularly patch-clamp recording, are instrumental in elucidating the mechanisms by which rat defensin NP-1 interacts with and affects cell membranes, particularly those of neurons. nih.govnih.gov These methods allow for the direct measurement of ion flow across the membrane and changes in membrane potential, providing insights into how NP-1 might modulate neuronal function. nih.govpressbooks.pubwikipedia.org
The whole-cell patch-clamp technique involves forming a high-resistance (giga-ohm) seal between a glass micropipette and the membrane of a single cell, such as a neuron. pressbooks.pub This configuration allows for the control and measurement of the cell's membrane potential (current-clamp) or the ionic currents flowing across the membrane (voltage-clamp). wikipedia.org
While direct patch-clamp studies specifically investigating the effects of rat NP-1 on ion channels are not extensively detailed in the provided context, the methodology is well-established for studying neuronal properties in rats. nih.govnih.gov For instance, researchers have used patch-clamp to characterize the electrophysiological properties of early postnatal rat septal neurons and primary somatosensory cortical neurons. nih.govnih.gov These studies measure parameters such as resting membrane potential (RMP), action potential characteristics, and the activity of various ion channels (e.g., Na+, K+, Ca2+). nih.gov
The application of rat NP-1 in such a system would allow for the detailed examination of its effects on these fundamental neuronal properties. For example, by recording in the voltage-clamp mode, one could determine if NP-1 directly activates or blocks specific ion channels. In the current-clamp mode, it would be possible to observe how NP-1 alters the resting membrane potential, the threshold for firing action potentials, and the pattern of neuronal firing. Such studies are crucial for understanding the reported neuro-modulatory and regenerative effects of NP-1. nih.gove-century.us
Cell Proliferation, Migration, and Apoptosis Assays
The influence of rat defensin NP-1 on fundamental cellular processes such as proliferation, migration, and apoptosis is investigated using a variety of in vitro assays, particularly with cell lines relevant to its biological context, such as the rat Schwann cell line RSC96 and the macrophage cell line RAW 264.7. researchgate.netnih.gov
Cell Proliferation Assays: The effect of NP-1 on cell proliferation is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay. nih.govresearchgate.net This colorimetric assay measures the activity of dehydrogenases in viable cells. Studies have shown that NP-1 can promote the proliferation of RSC96 Schwann cells, with the most significant growth stimulation observed after 36 hours of treatment with concentrations of 4 and 8 μg/mL. nih.gov Similarly, NP-1 at 20 µg/mL was found to increase the survival rate of RAW 264.7 macrophages. nih.gov
Cell Migration Assays: The impact of NP-1 on cell migration is often evaluated using a cell scratch assay. nih.govresearchgate.net In this assay, a "scratch" or gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. Treatment of RSC96 cells with 4 μg/mL of NP-1 for 36 hours resulted in a significantly smaller remaining scratch area compared to the control group, indicating enhanced cell migration. nih.gov
Apoptosis Assays: To determine if NP-1 affects programmed cell death, or apoptosis, researchers employ techniques like flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining. nih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells. In studies with RAW 264.7 macrophages, treatment with NP-1 did not result in a significant difference in the number of apoptotic cells compared to the control, suggesting that NP-1 does not induce apoptosis in these cells. nih.gov Conversely, in RSC96 Schwann cells, NP-1 has been shown to inhibit apoptosis. e-century.usresearchgate.net
Table 2: Effects of Rat Defensin NP-1 on Cellular Processes
| Cell Line | Assay | NP-1 Concentration | Observed Effect | Reference |
| RSC96 (Schwann cells) | CCK-8 | 4 and 8 μg/mL | Promoted proliferation | nih.gov |
| RSC96 (Schwann cells) | Cell Scratch | 4 μg/mL | Increased migration | nih.gov |
| RSC96 (Schwann cells) | Special Staining | Not Specified | Inhibited apoptosis | researchgate.net |
| RAW 264.7 (Macrophages) | Proliferation Assay | 20 μg/mL | Increased survival rate | nih.gov |
| RAW 264.7 (Macrophages) | Flow Cytometry (Annexin V/PI) | Not Specified | No significant effect on apoptosis | nih.gov |
Immunochemical Techniques for Localization and Quantification (e.g., Fluorescence Deconvolution Microscopy)
Immunochemical techniques are vital for visualizing the location and determining the quantity of rat defensin NP-1 within tissues and cells. These methods rely on the high specificity of antibodies that recognize and bind to NP-1.
Immunohistochemistry (IHC) has been used to determine the protein expression of NP-1 in various contexts. researchgate.net This technique involves applying an anti-NP-1 antibody to tissue sections, followed by a secondary antibody conjugated to an enzyme or fluorophore that allows for visualization. For example, IHC has been used to show that NP-1 influences the expression of multiple factors associated with nerve regeneration. researchgate.net
Fluorescence Deconvolution Microscopy is an advanced imaging technique that can be used to obtain high-resolution, three-dimensional images of NP-1 localization. nih.govsemanticscholar.org This method involves acquiring a series of two-dimensional images at different focal planes (a z-stack) through the specimen. nih.gov Computational algorithms are then used to reassign the out-of-focus light back to its point of origin, resulting in a much sharper and clearer image. nih.govsemanticscholar.org While specific studies using this technique for rat NP-1 are not detailed in the provided context, it has been successfully applied to visualize other defensins, such as human beta-defensins in the skin. nih.govsemanticscholar.org This methodology would be highly applicable for precisely localizing rat NP-1 within the subcellular compartments of neutrophils or in the microenvironment of a regenerating nerve.
These immunochemical approaches have been crucial in demonstrating that NP-1 is stored in the cytoplasmic granules of neutrophils and that its expression is highest in promyelocytes within the bone marrow. nih.gov
Protein-DNA Interaction Studies (e.g., Electrophoretic Mobility Shift Assays)
The electrophoretic mobility shift assay (EMSA), also known as a gel shift or gel retardation assay, is a fundamental technique used to investigate the interaction between proteins and DNA. nih.govspringernature.comresearchgate.net This method is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment. nih.govresearchgate.net
In the context of rat defensin NP-1, while direct evidence of its function as a DNA-binding protein is not presented, EMSA would be the primary method to explore such a possibility. The general procedure involves incubating purified NP-1 with a labeled DNA probe containing a putative binding sequence. springernature.com The resulting mixture is then subjected to electrophoresis. A "shift" in the mobility of the labeled DNA, appearing as a band higher up in the gel, indicates the formation of a DNA-protein complex. researchgate.net
The specificity of this interaction can be confirmed through competition experiments. scisell.com An excess of an unlabeled ("cold") DNA fragment with the same sequence should compete with the labeled probe for binding to the protein, leading to a decrease in the intensity of the shifted band. scisell.com Conversely, an unrelated DNA sequence should not have this effect. scisell.com Furthermore, the inclusion of an antibody specific to the protein of interest (in this case, anti-NP-1) can lead to a "supershift," where the complex migrates even more slowly, further confirming the identity of the protein in the complex. nih.gov
While EMSA has been extensively used to study other DNA-binding proteins in rats, such as the transcription factor NF-1, its application to directly study rat NP-1's DNA-binding potential remains a prospective area of research. researchgate.netnih.gov
Gene Reporter Assays for Promoter Activity Analysis
Gene reporter assays are a powerful tool for analyzing the transcriptional regulation of a gene by measuring the activity of its promoter. promega.com These assays involve linking the promoter region of the gene of interest, in this case, the gene for rat defensin NP-1, to a reporter gene that encodes an easily detectable protein, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT). nih.govpromega.com
The resulting reporter construct is then introduced into host cells. The expression of the reporter gene, and thus the activity of the promoter, can be quantified by measuring the amount of light produced (for luciferase) or the enzymatic activity of the reporter protein. promega.com
This methodology can be used to identify regulatory elements within the NP-1 promoter and the transcription factors that bind to them. For example, researchers can create a series of deletions or mutations within the promoter region to pinpoint specific sequences that are essential for its activity. promega.com
While specific gene reporter assay studies for the rat NP-1 promoter are not detailed, this technique has been successfully used to analyze the promoters of other defensin genes and related factors in rats. nih.govtandfonline.com For instance, studies on the alpha-defensin 1 promoter have used luciferase reporter assays to identify specific DNA regions (DREs) that are responsive to activation by the Aryl hydrocarbon receptor (AhR). tandfonline.comnih.gov Cells transfected with reporter plasmids containing these DREs showed increased luciferase activity upon treatment with an AhR agonist. tandfonline.comnih.gov A similar approach could be employed to dissect the transcriptional control of the rat NP-1 gene, providing insights into the signaling pathways and factors that regulate its expression.
Histamine (B1213489) Secretion Assays from Mast Cells
The capacity of Rat Defensin NP-1 (RatNP-1) to act as a secretagogue for mast cells is a critical aspect of its immunomodulatory function. Researchers have utilized histamine secretion assays with rat peritoneal mast cells (PMC) to quantify this activity. Defensins from various species, including rats, have been shown to be potent mast cell secretagogues. academie-sciences.fraai.org
In these assays, purified rat PMC are exposed to varying concentrations of defensins. aai.org Studies have demonstrated that defensins can degranulate these cells, resulting in the release of between 45% and 60% of their total histamine content. academie-sciences.fraai.org The time course for this degranulation is remarkably rapid, with maximum histamine release occurring in less than 10 seconds. academie-sciences.frresearchgate.net
The potency of different defensins in inducing histamine secretion, measured by their EC50 values (the concentration required to elicit a half-maximal response), correlates with their net basic charge at a neutral pH. academie-sciences.frresearchgate.net While specific EC50 values for individual rat defensins are limited in the literature, related rabbit defensins like NP-1 and NP-3a show EC50 values ranging from 70 to 620 nM. aai.orgresearchgate.net
Table 1: Characteristics of Defensin-Induced Histamine Secretion from Rat Peritoneal Mast Cells
| Feature | Description | Source(s) |
| Cell Type | Purified Rat Peritoneal Mast Cells (PMC) | academie-sciences.frresearchgate.net |
| Maximum Release | 45-60% of total cellular histamine | academie-sciences.fraai.org |
| Time to Max Release | < 10 seconds | academie-sciences.frresearchgate.net |
| Mechanism | G protein-dependent; similar to substance P | academie-sciences.frresearchgate.net |
| Inhibitors | Pertussis toxin, Neuraminidase pretreatment | academie-sciences.frresearchgate.net |
| Potency Correlation | Correlates with net basic charge of the peptide | academie-sciences.frresearchgate.net |
In Vivo Rodent Models for Functional Assessment of Rat Defensin NP-1
Models of Peripheral Nerve Injury and Regeneration
To investigate the neuroregenerative properties of Rat Defensin NP-1, researchers predominantly use models of sciatic nerve injury in rats, typically Sprague-Dawley rats. nih.govnih.govnih.gov Two common models are the crush injury and the transection model.
Crush Injury Model : In this model, the right sciatic nerve is surgically exposed, and a crush injury is induced by clamping the nerve with hemostatic forceps for a set duration, such as 30 seconds. nih.govtandfonline.com This creates a localized injury while maintaining the continuity of the nerve sheath, allowing for the study of axonal regeneration and functional recovery. nih.gov Following the injury, NP-1 can be administered, for example, via a single intermuscular injection into the muscle gap near the injury site. nih.gov
Transection Model : This more severe injury model involves the complete transection of the sciatic nerve. iemspb.ru To study regeneration across a gap, the two severed nerve stumps are often bridged using a conduit, such as one made from chitin, creating a defined gap (e.g., 5mm) that regenerating fibers must cross. iemspb.ru This setup allows for the assessment of NP-1's ability to support long-distance axonal growth. iemspb.ru
In these models, animals are typically divided into groups receiving NP-1, a negative control (like saline), and sometimes a positive control (like Nerve Growth Factor). nih.goviemspb.ru The effects are then assessed at various time points post-surgery, such as 4, 6, or 8 weeks. nih.govtandfonline.comiemspb.ru
Models of Experimental Infections and Inflammatory Conditions
The role of Rat Defensin NP-1 in host defense has been studied using models of experimental infection and inflammation.
Experimental Malaria Model : An age-dependent model of malaria in rats has been used to demonstrate the protective role of NP-1. nih.govaai.org In this model, young rats are susceptible to a fatal infection with Plasmodium berghei, whereas adult rats are able to control the infection. nih.govaai.org Studies have shown that the administration of a synthetic version of Rat Defensin NP-1 can protect young, susceptible rats from a lethal infection. aai.org This model is crucial for understanding the contribution of innate immune effectors like NP-1 in combating parasitic diseases. nih.govaai.org
Intestinal Ischemia-Reperfusion Model : Ischemia-reperfusion (I/R) of the intestine serves as a model for acute inflammation. In a rat model, I/R was found to increase the levels of rat neutrophil defensin alpha (RNP-1) in the jejunum. nih.gov This model helps to elucidate how defensins are mobilized and localized during inflammatory events in the gastrointestinal tract, suggesting a role in counteracting circulating microbes or managing the inflammatory injury itself. nih.gov
Functional Outcome Measures in Nerve Regeneration Studies (e.g., Sciatic Functional Index, Neuroelectrophysiology)
Assessing the functional recovery of an injured nerve is paramount in regeneration studies. Researchers employ a combination of behavioral and electrophysiological tests.
Sciatic Functional Index (SFI) : The SFI is a widely used, non-invasive method to assess motor function recovery of the hindlimb following sciatic nerve injury. nih.govphysiology.org It is calculated from measurements taken from the rat's footprints as it walks across a track. physiology.org The SFI formula incorporates parameters like the distance between the first and fifth toes (toe spread) and the distance between the second and fourth toes (intermediary toe spread). nih.gov An SFI value of 0 indicates normal function, while a value close to -100 signifies total dysfunction. physiology.org Studies have shown that NP-1 treatment leads to a significantly better (closer to 0) SFI compared to saline-treated controls, indicating improved functional recovery. nih.goviemspb.ru
Neuroelectrophysiology : This involves the direct measurement of the electrical properties of the regenerated nerve. nih.govtandfonline.com After a set period of recovery, the sciatic nerve is re-exposed, and stimulating electrodes are placed proximal to the injury site while recording electrodes are placed distally, often on the tibial and common peroneal nerve branches. nih.govnih.gov The key parameter measured is the Nerve Conduction Velocity (NCV), which is calculated from the latency of the evoked compound muscle action potentials and the distance between stimulating and recording electrodes. nih.govtandfonline.com NP-1 treatment has been found to significantly increase NCV in the injured nerve compared to controls, demonstrating enhanced speed and quality of signal transmission in the regenerated fibers. nih.govtandfonline.comiemspb.ru
Histopathological and Morphological Analyses of Tissues (e.g., Osmic Acid Staining, H&E, Modified Gomori, NAD-Tetrazolium Reductase Staining)
To correlate functional recovery with structural regeneration, a variety of histological staining techniques are applied to both the nerve and its target muscle tissue. nih.govnih.gov
Osmic Acid Staining : This is a classic and reliable method used specifically to visualize the myelin sheath of nerve fibers. nih.govnih.govresearchgate.net Osmic acid stains lipids, such as those in myelin, a dark black color, providing high-contrast images for morphometric analysis under a light microscope. nih.govresearchgate.net This technique allows for the quantification of the number of myelinated fibers, axon diameter, and myelin sheath thickness, all of which are critical indicators of regeneration quality. nih.goviemspb.ru In NP-1 treated rats, osmic acid staining has revealed thicker myelin sheaths and restored axon diameters compared to controls. nih.gov
Hematoxylin and Eosin (H&E) Staining : H&E is a standard histological stain used to observe the general morphology of tissues, including the target muscles innervated by the sciatic nerve, like the tibialis anterior. nih.govtandfonline.com It helps in assessing muscle fiber size and organization, and identifying signs of atrophy or damage. nih.gov
Modified Gomori Trichrome Staining : This stain is particularly useful for examining muscle tissue pathology. nih.govresearchgate.net It differentiates cellular elements, with muscle fibers staining reddish-green and collagen staining green or blue, helping to identify fibrosis or other structural abnormalities in the muscle following denervation and reinnervation. nih.govresearchgate.net
Nicotinamide Adenine Dinucleotide (NADH)-Tetrazolium Reductase (NADH-TR) Staining : This is a histochemical stain used to assess mitochondrial activity and differentiate muscle fiber types. nih.govresearchgate.net The staining pattern can reveal changes in muscle fiber metabolism and structure resulting from nerve injury and subsequent recovery. nih.govnih.gov
Table 2: Summary of Histological Techniques in NP-1 Nerve Regeneration Studies
| Staining Method | Target Tissue | Purpose | Finding with NP-1 Treatment | Source(s) |
| Osmic Acid | Sciatic Nerve | Visualize and quantify myelin sheaths, axon diameter | Thicker myelin sheaths, restored axon diameter | nih.goviemspb.runih.gov |
| H&E | Tibialis Anterior Muscle | Assess general muscle fiber morphology and atrophy | Improved muscle fiber structure | nih.govtandfonline.com |
| Modified Gomori | Tibialis Anterior Muscle | Identify muscle pathology, fibrosis | Reduced pathological changes | nih.govresearchgate.net |
| NADH-TR | Tibialis Anterior Muscle | Evaluate mitochondrial activity, fiber type changes | Restoration of normal enzymatic activity patterns | nih.govresearchgate.net |
Omics and Bioinformatics Approaches
Modern high-throughput technologies are being employed to uncover the molecular mechanisms behind Rat Defensin NP-1's functions.
Transcriptomics : Microarray analysis has been a key tool in identifying the role of NP-1 in host defense. In a study on experimental malaria in rats, microarray analysis of mRNA from the spleen cells of immune adult rats was compared to that of uninfected rats. aai.org This transcriptomic approach revealed the overexpression of several genes, including those for neutrophil proteins, which led to the hypothesis and subsequent confirmation that NP-1 was a key mediator of the observed protective effect. researchgate.netaai.org
Proteomics : To understand the effect of NP-1 on the cellular environment during nerve repair, protein chip technology has been utilized. tandfonline.com In a rat sciatic nerve crush injury model, protein chips were used to dynamically measure the expression of various cytokines in nerve tissues at different time points after NP-1 administration. tandfonline.com This proteomic approach found that NP-1 treatment affected the expression of proteins involved in several key pathways, including neurotrophy, inflammation, and cell chemotaxis, providing a broader view of its mechanism of action. tandfonline.com
Genomics and Bioinformatics : Comparative genomics and bioinformatics analyses have provided insights into the evolution and diversity of defensin genes. By comparing the α-defensin gene clusters in the genomes of humans, chimpanzees, rats, and mice, researchers have mapped the genomic location and organization of these genes. physiology.org Such analyses have shown that the rat genome contains numerous α-defensin genes and pseudogenes. physiology.org Phylogenetic analysis based on gene sequences indicates that rodent enteric α-defensins form a distinct evolutionary cluster from primate α-defensins, highlighting species-specific evolution and diversification. physiology.org
Transcriptomic Profiling (e.g., Microarray Analysis, Quantitative PCR)
Transcriptomic profiling has been instrumental in understanding the expression patterns of rat defensin NP-1 (also known as RatNP-1) and other defensins. These methods allow researchers to quantify the levels of specific messenger RNA (mRNA) molecules, providing insights into gene activity under various conditions.
Microarray Analysis:
Microarray technology enables the simultaneous analysis of the expression of thousands of genes. In studies of rat colon cancer, microarray analysis revealed that the gene for a defensin NP-1-like molecule was significantly overexpressed in colon cancer tissues compared to normal tissues. This suggests a potential role for this defensin in the host's response to tumorigenesis. Similarly, in a study investigating the protective mechanisms against fatal experimental malaria in rats, microarray analysis of spleen cells from immune adult rats identified an upregulation of several genes, including defensin NP-1. aai.org This finding pointed towards the involvement of neutrophils and NP-1 in the protective immune response. aai.org
Further microarray studies on gene expression in the dorsal root ganglia of rats exposed to methylmercury (B97897) also showed differential expression of defensin genes, highlighting their involvement in response to toxic insults. jst.go.jp In the context of azoxymethane-induced colon carcinogenesis, microarray data has shown that dietary interventions can modulate the expression of rat neutrophil defensin 3 (RatNP-3), a related α-defensin. nih.gov
Quantitative PCR (qPCR):
Quantitative PCR is a more targeted approach used to confirm and quantify the expression levels of specific genes identified through microarray analysis or other screening methods. In the malaria study, qPCR was used to confirm the increased expression of defensin NP-1 in the spleen cells of protected adult rats, showing a 13.4 ± 1.4-fold increase compared to uninfected controls. aai.orgresearchgate.net This technique has also been used to analyze the expression of various rat defensin genes, including NP-1 like molecules, in colon cancer models, confirming the overexpression observed in microarrays.
Researchers have designed specific primers for rat α-defensins to be used in RT-PCR to study their tissue expression patterns. physiology.orgresearchgate.net These studies have helped to map the distribution of defensin expression across different tissues, revealing that some are expressed in neutrophils and others in the intestine.
Table 1: Gene Expression of Rat Defensin NP-1 in Response to Pathological Conditions
| Condition | Method | Fold Change in NP-1 Expression | Source |
|---|---|---|---|
| Experimental Malaria (spleen cells) | Quantitative PCR | 13.4 ± 1.4 | aai.orgresearchgate.net |
| Colon Cancer | Microarray | Overexpressed |
Proteomic Analysis (e.g., Protein Chip Technology for Cytokine Expression)
Proteomic analysis provides a large-scale view of proteins, including their expression levels and modifications. Protein chip technology, a type of microarray, is particularly useful for studying the expression of multiple cytokines and other proteins simultaneously.
In a study on the repair of sciatic nerve injury in rats, protein chip technology was used to observe the dynamic expression of various cytokines in nerve tissues following an injection of NP-1. researchgate.nettandfonline.com This analysis revealed that NP-1 influences the expression of proteins involved in several key pathways:
Neurotrophy-related factors: such as β-nerve growth factor (β-NGF). tandfonline.com
Inflammation-related proteins: including interleukins (IL-1β, IL-10, IL-13) and vascular endothelial growth factor (VEGF). tandfonline.com NP-1 was found to downregulate inflammatory factors like IL-1α, IL-6, and TNF-α. nih.gov
Chemotaxis-related proteins: such as CINC-2, CINC-3, and fractalkine. tandfonline.com
Cell generation-related proteins: like tissue inhibitor of matrix metalloproteinase 1 (TIMP-1). tandfonline.com
These findings indicate that NP-1's role in nerve regeneration is mediated through its complex interactions with a network of cytokines and growth factors. researchgate.nettandfonline.com
Comparative Genomics and Phylogenetics for Defensin Evolution
Comparative genomics and phylogenetics are powerful tools for understanding the evolutionary history and diversification of gene families like defensins. These studies compare gene sequences and genomic organization across different species to trace their evolutionary relationships.
Studies have shown that mammalian α-defensin genes, including those in rats, are located in conserved chromosomal regions, suggesting a common ancestor. physiology.orgresearchgate.net Phylogenetic analyses of α-defensin genes from primates and rodents have revealed two distinct clusters, with primate α-defensins forming one group and rodent enteric α-defensins forming another. physiology.orgresearchgate.net This suggests that the defensin repertoires in these species have evolved through repeated gene duplication and positive diversifying selection after the divergence of mammalian species. physiology.org
Interestingly, α-defensins in non-primate species like rats and mice show species-specific clustering, indicating that gene duplication events occurred after these species diverged from a common ancestor. physiology.org This is in contrast to primates, where distinct subclusters of α-defensins exist across different primate species. physiology.org The rapid evolution of the mature defensin region, as opposed to the more conserved signal and prosegment sequences, suggests that natural selection has driven the diversification of their functional properties. physiology.org
These analyses have also indicated that mammalian α-defensin genes may have evolved from two separate ancestral genes that originated from β-defensins. physiology.orgresearchgate.net The evolution of defensins is characterized by a "birth-and-death" process, involving frequent gene duplication and pseudogenization, likely driven by the ever-changing landscape of pathogens. plos.org
Computational and Structural Biology Techniques
Quantum Chemical Calculations for Molecular Optimization
Quantum chemical calculations are theoretical methods used to predict the electronic structure and geometry of molecules. These calculations have been applied to defensins to understand their structure and potential interactions.
For rat defensin NP-1, quantum chemical calculations based on a molecular mechanics method were used to optimize its molecular structure. nih.govresearcher.life These calculations suggested that a single hydroxyl group from the carboxyl group of an glutamic acid residue (Glu14) is directed towards the outer part of the molecule. nih.gov This orientation allows it to form a hydrogen bond with a receptor on sensory neuron membranes, providing a molecular basis for the experimentally observed 1:1 binding stoichiometry. nih.gov
These computational approaches are crucial for understanding the fine details of molecular interactions that are often difficult to probe experimentally.
Molecular Modeling and Dynamics Simulations (as applied to defensin structure-function)
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to predict and study the three-dimensional structure and dynamic behavior of molecules over time. These methods have been widely applied to defensins to understand the relationship between their structure and function.
MD simulations have been used to study the stability of defensin structures, showing that the disulfide bonds are critical for maintaining their structural integrity even at high temperatures. tandfonline.com These simulations have also revealed that for some defensins, the stability of their α-helical and dimeric structures can be correlated with their biological activities. tandfonline.com
Simulations of defensins interacting with lipid bilayers have provided insights into their antimicrobial mechanisms. plos.orgresearchgate.net For instance, simulations have shown how mutant defensin proteins can cause greater deformation and water diffusion across fungal mimic membranes compared to the wild-type, explaining their enhanced antifungal activity. plos.org These studies highlight how specific amino acid changes can impact the stability and membrane-disrupting capabilities of defensins. plos.org
While much of the detailed MD simulation work has been performed on human and plant defensins, the principles and methodologies are directly applicable to understanding the structure-function relationships of rat defensin NP-1 and its interactions with microbial membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure of proteins in solution, which is often more representative of their native state than crystal structures.
The solution structures of several defensins, including the highly homologous rabbit neutrophil peptides NP-2 and NP-5, and the human neutrophil peptide HNP-1, have been determined using 2D-NMR. nih.govacademie-sciences.fr These studies have revealed a characteristic defensin fold consisting of a triple-stranded β-sheet. academie-sciences.fr The secondary structure of these peptides includes a double-stranded antiparallel β-sheet in a hairpin conformation. nih.gov
NMR data, including proton-proton Nuclear Overhauser effects (NOEs) and analysis of slowly exchanging amide protons, have been used to determine the secondary structures of these defensins. nih.gov Further analysis using distance geometry and molecular dynamics calculations based on NMR data has allowed for the determination of their detailed three-dimensional structures. nih.gov
Given the high degree of structural homology among mammalian neutrophil defensins, the structural information obtained for rabbit and human defensins provides a strong model for the structure of rat defensin NP-1. asm.orgresearchgate.net
Emerging Concepts and Future Research Directions for Rat Defensin Np 1 Studies
Identification of Novel Biological Activities and Untapped Mechanisms
While the direct microbicidal properties of RatNP-1 are well-documented, its broader biological activities are a growing area of interest. nih.gov Emerging research focuses on its immunomodulatory functions, which are separate from its ability to kill pathogens directly. plos.orgfrontiersin.org Future studies aim to elucidate how RatNP-1 influences host cellular processes, such as the production of inflammatory mediators like cytokines and chemokines, and its potential role in tissue repair and wound healing. nih.govbfactoryitalia.it For example, defensins are known to induce histamine (B1213489) secretion from mast cells, a key event in the inflammatory response. aai.org
A significant frontier is the exploration of the molecular mechanisms behind these activities. Researchers are investigating how RatNP-1 interacts with host cell membranes and receptors to trigger specific intracellular signaling pathways. nih.govfrontiersin.org Unlike its well-understood disruptive interactions with microbial membranes, its ability to modulate host cell functions suggests a more complex, receptor-mediated mechanism of action. physiology.orgacademie-sciences.fr Uncovering these untapped mechanisms is crucial for a complete understanding of NP-1's contribution to host defense and homeostasis. jci.org
Interplay of Rat Defensin (B1577277) NP-1 with Other Components of the Innate and Adaptive Immune Systems
Rat defensin NP-1 is positioned at a critical junction between the innate and adaptive immune systems. oup.comresearchgate.net Its ability to influence both branches of immunity makes it a key subject for future research. A primary focus is its role as a chemoattractant, a molecule that recruits other immune cells to sites of infection or injury. academie-sciences.frnih.gov Defensins are known to attract a variety of immune cells, including monocytes, T-lymphocytes, and immature dendritic cells. academie-sciences.frmdpi.com Understanding the specific receptors involved and the signaling cascades initiated by RatNP-1 will clarify how it helps orchestrate the early immune response. nih.govplos.org
Exploration of Rat Defensin NP-1 as a Template for Research into Host Defense Peptides
The distinct structure and dual functions of RatNP-1 make it an excellent model for designing new synthetic host defense peptides (HDPs). physiology.org Its potent antimicrobial and immunomodulatory activities provide a natural scaffold for developing novel therapeutics. researchgate.net Research in this area focuses on structure-activity relationship (SAR) studies, where the amino acid sequence of NP-1 is systematically modified to understand how its structure relates to its function. physiology.orgoup.com
By identifying the key amino acid residues and structural motifs responsible for its antimicrobial and immunomodulatory effects, scientists can design peptides with enhanced characteristics. researchgate.net The goals include creating peptides with greater potency against antibiotic-resistant pathogens, improved stability against degradation by enzymes, and increased specificity to minimize potential toxicity to host cells. physiology.orgresearchgate.net This "rational design" approach, using RatNP-1 as a blueprint, is a promising strategy for developing the next generation of anti-infective and immunomodulatory drugs. researchgate.net
Development of Advanced Methodologies for Spatiotemporal Tracking and Functional Perturbation of Defensin NP-1 in vivo
Understanding what RatNP-1 does within a living organism requires advanced tools that can track its location and manipulate its function in real-time. A significant challenge is visualizing the peptide's distribution and interactions within complex tissues. Future research will increasingly use high-resolution imaging techniques, such as confocal and multiphoton microscopy. By tagging NP-1 with fluorescent labels, researchers can observe its journey through tissues and its direct interactions with both pathogens and host cells. oup.com
To dissect its specific roles, methods for functional perturbation are essential. Gene-editing technologies like CRISPR/Cas9 are being used to create animal models where the gene for RatNP-1 is deleted (knockout) or its expression is reduced (knockdown). oup.com These models allow scientists to observe the consequences of NP-1 absence on the immune response to infection and inflammation. physiology.org Furthermore, the development of conditional systems will offer precise temporal and spatial control over NP-1 expression, enabling a more detailed analysis of its function in different biological contexts. These advanced methodologies are critical for translating knowledge gained from in vitro experiments into a comprehensive understanding of RatNP-1's vital functions in vivo. oup.com
Table of Emerging Research Directions for Rat Defensin NP-1
| Research Area | Key Focus | Methodologies and Approaches |
|---|---|---|
| Novel Biological Activities | Uncovering non-antimicrobial roles such as immunomodulation, host cell signaling, and wound healing. | Cytokine/chemokine release assays, cell signaling analysis, in vitro wound healing models, host cell membrane interaction studies. |
| Immune System Interplay | Investigating its role as a chemoattractant for immune cells (T-cells, monocytes) and as an adjuvant for the adaptive immune response. | Chemotaxis assays, flow cytometry, analysis of T-cell activation, adjuvant testing in vaccination models. |
| HDP Template for Research | Using its structure to design synthetic peptides with enhanced potency, stability, and specificity. | Peptide synthesis, structure-activity relationship (SAR) studies, nuclear magnetic resonance (NMR) spectroscopy, rational drug design. |
| Advanced Methodologies | Visualizing the peptide's location and function in vivo and studying the effects of its absence. | High-resolution microscopy (confocal, multiphoton), fluorescent labeling, CRISPR/Cas9 gene editing (knockout/knockdown models). |
Table of Compounds
| Compound Name |
|---|
| Defensin NP-1 - rat (RatNP-1) |
| Histamine |
| Antigen |
| Cytokine |
Q & A
Q. What are the key structural characteristics of Defensin NP-1 (rat), and what experimental methods are used to validate its conformation?
Defensin NP-1 is a 29-35 amino acid cyclic peptide with three disulfide bonds critical for its antimicrobial activity. Structural validation involves:
- HPLC and Mass Spectrometry : Confirm purity (>95%) and molecular weight (e.g., 3442.08 Da) .
- Disulfide Bond Mapping : Use NMR spectroscopy or X-ray crystallography to resolve the cysteine connectivity (Cys²-Cys³⁰, Cys⁴-Cys¹⁹, Cys⁹-Cys²⁹) .
- Amino Acid Analysis : Verify composition via Edman degradation or LC-MS to ensure fidelity to the canonical sequence .
Q. How can researchers determine the antimicrobial efficacy of Defensin NP-1 (rat) in vitro?
Standardized assays include:
- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-negative (E. coli) and Gram-positive bacteria, with results compared to controls like ampicillin .
- Time-Kill Curves : Quantify log reduction in colony-forming units (CFUs) over time (e.g., >3 log units in 30 minutes in 10% human tears) .
- Synergy Testing : Combine NP-1 with lysozyme or other peptides to assess combinatorial effects .
Q. What are the critical considerations for solubilizing Defensin NP-1 (rat) in experimental models?
NP-1 is hydrophobic and requires:
- Solubilization Buffers : Use 0.1% acetic acid or PBS with 0.01% Tween-20 to prevent aggregation.
- In Vivo Formulations : For animal studies, dissolve in saline with cyclodextrin derivatives to enhance bioavailability .
- Quality Control : Verify endotoxin levels (<50 EU/mg) and peptide stability via SDS-PAGE .
Advanced Research Questions
Q. How can conflicting data on Defensin NP-1’s antimicrobial activity under varying biological conditions (e.g., tear fluid concentration) be resolved?
Contradictions arise from matrix effects (e.g., tear proteins inhibiting NP-1 at high concentrations). Methodological solutions include:
- Dose-Response Studies : Test NP-1 across a range of biological fluid concentrations (e.g., 10% vs. 70% tears) to identify threshold effects .
- Proteomic Interference Analysis : Use mass spectrometry to identify tear components (e.g., albumin) that bind NP-1 and reduce bioavailability .
- Statistical Modeling : Apply multivariate regression to isolate variables impacting efficacy (e.g., pH, ionic strength) .
Q. What experimental approaches are used to investigate Defensin NP-1’s interaction with neuropilin-1 (NP-1) and VEGF receptors?
NP-1 binds VEGF165 and Flt-1, influencing angiogenesis. Key methods include:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd = 2 µM for VEGF165-NP-1 interaction) .
- Co-Immunoprecipitation (Co-IP) : Validate NP-1’s interaction with Flt-1 in endothelial cell lysates .
- CRISPR-Knockout Models : Generate NP-1-deficient cells to assess functional consequences on VEGF signaling .
Q. How can recombinant production of Defensin NP-1 (rat) be optimized for functional studies?
Challenges include low yield and misfolding. Strategies involve:
- Heterologous Expression : Use nitrate reductase-deficient Chlorella or E. coli with codon optimization for NP-1 .
- Fusion Tags : Employ GST or SUMO tags to enhance solubility, followed by TEV protease cleavage .
- Activity Validation : Compare recombinant NP-1’s MIC values against native peptide to confirm bioequivalence .
Q. What are the best practices for designing in vivo studies to evaluate Defensin NP-1’s role in nerve regeneration or wound healing?
Key considerations:
- Dose-Response Experiments : Test escalating doses (1–50 mg/kg) in rodent nerve injury models, with saline controls .
- Multimodal Endpoints : Combine histological analysis (e.g., axon density) with functional assays (e.g., electrophysiology) .
- Ethical Compliance : Follow NIH guidelines for preclinical studies, including randomization and blinding .
Methodological Resources
- Antimicrobial Assays : Refer to standardized CLSI protocols for MIC/MBC determination .
- Structural Analysis : Utilize the Protein Data Bank (PDB) for defensin homolog structures to guide disulfide mapping .
- In Vivo Models : Cite studies using NP-1 in corneal wound healing (e.g., tear fluid proteomics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
